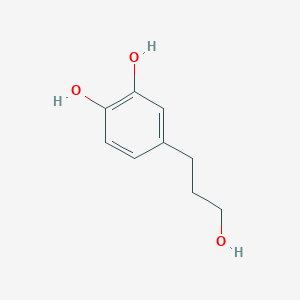

4-(3-Hydroxypropyl)benzene-1,2-diol

CAS No.: 46118-02-9

Cat. No.: VC3931904

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46118-02-9 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 4-(3-hydroxypropyl)benzene-1,2-diol |

| Standard InChI | InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2 |

| Standard InChI Key | DPTPQXXDBLPEOP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCCO)O)O |

| Canonical SMILES | C1=CC(=C(C=C1CCCO)O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-hydroxypropyl)benzene-1,2-diol, reflects its structure: a benzene ring with hydroxyl groups at positions 1 and 2 and a 3-hydroxypropyl chain (–CHCHCHOH) at position 4 . The SMILES notation C1=CC(=C(C=C1CCCO)O)O and InChI key DPTPQXXDBLPEOP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

The compound’s moderate lipophilicity (LogP ≈ 1.02) and polar surface area (~60 Ų) suggest balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions .

Synthesis and Manufacturing

Alkylation of Catechol

A common method involves the alkylation of 1,2-benzenediol (catechol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents (e.g., dimethylformamide), yielding the target compound with purification via column chromatography .

Catalytic Hydrogenation

An alternative approach employs the hydrogenation of 4-(3-oxopropyl)benzene-1,2-diol using palladium on carbon (Pd/C) under atmosphere. This method ensures high selectivity and avoids halogenated byproducts .

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: The catechol moiety is susceptible to oxidation, forming ortho-quinone derivatives. For example, treatment with potassium permanganate () in acidic conditions yields 4-(3-hydroxypropyl)-1,2-benzoquinone .

-

Reduction: Sodium borohydride () reduces the hydroxyl groups to alcohols, though the propanol side chain remains unaffected.

Esterification and Ether Formation

The hydroxyl groups participate in esterification with acyl chlorides (e.g., acetyl chloride) or form ethers via Williamson synthesis, enabling derivatization for pharmaceutical applications .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound demonstrates inhibitory activity against tyrosinase and monoamine oxidase (MAO), enzymes implicated in melanogenesis and neurodegenerative diseases, respectively.

Table 2: ADMET Properties

Industrial and Material Science Applications

Polymer Synthesis

The compound serves as a monomer in epoxy resins and polyurethanes, imparting rigidity and thermal stability due to its aromatic backbone .

Antioxidant Additives

Its catechol structure confers radical-scavenging activity, making it a candidate for stabilizing fuels, lubricants, and plastics against oxidative degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume